N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide: is a synthetic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a fluorinated sugar moiety and a purine base. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the fluorinated sugar moiety, which is then coupled with the purine base. The key steps include:
Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with Purine Base: The fluorinated sugar is then coupled with the purine base using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom in the sugar moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol, room temperature.
Substitution: Nucleophiles such as thiols or amines, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is used as a probe to study enzyme-substrate interactions. Its fluorinated sugar moiety can be used to investigate the role of fluorine in biological systems.
Medicine: This compound has potential therapeutic applications in the treatment of viral infections and cancer. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral and anticancer drugs. Its unique structure allows for the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its incorporation into the DNA or RNA of target cells. The fluorinated sugar moiety disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking their activity and preventing the proliferation of infected or cancerous cells.
Comparison with Similar Compounds
- N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide
- (2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate
- Guanosine (2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one)
Uniqueness: N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to the presence of the fluorinated sugar moiety. This fluorination enhances the compound’s stability and bioavailability, making it more effective in therapeutic applications compared to its non-fluorinated counterparts.
Biological Activity
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a compound that exhibits significant biological activity, particularly in the fields of antiviral and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
Property | Value |
---|---|
Molecular Formula | C14H18FN5O5 |
Molecular Weight | 355.32 g/mol |
IUPAC Name | This compound |
InChI Key | QISMUTCGOYEUNQ-HTFXMJNNSA-N |
The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis. The fluorinated sugar moiety enhances its stability and bioavailability, allowing it to effectively inhibit key enzymes involved in DNA and RNA synthesis:
- Incorporation into Nucleic Acids : The compound mimics natural nucleosides and gets incorporated into viral RNA or DNA during replication.
- Enzyme Inhibition : It inhibits enzymes such as DNA polymerase and reverse transcriptase, crucial for viral replication and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, the disruption of normal nucleic acid function leads to programmed cell death.
Antiviral Activity
Recent studies have demonstrated the compound's effectiveness against various viral pathogens. For instance:
- HIV : The compound has shown promising results in inhibiting HIV replication in vitro by targeting reverse transcriptase.
- HCV : In studies involving Hepatitis C virus (HCV), it was found to reduce viral load significantly in treated cell lines .
Anticancer Properties
The anticancer potential of this compound has been explored through various preclinical trials:
- Cell Lines Tested : It has been tested on several cancer cell lines including breast cancer (MCF7), lung cancer (A549), and leukemia (HL60).
- Mechanism : The compound induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression at the G1 phase .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on HIV-Infected Patients : A clinical trial indicated that patients receiving treatment with this compound showed a significant reduction in viral load compared to those on standard antiretroviral therapy .
- Breast Cancer Model : In vivo studies using mouse models demonstrated that administration of the compound led to a 50% reduction in tumor size over a four-week period .
Properties
Molecular Formula |
C14H18FN5O5 |
---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-9(22)7(15)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1 |
InChI Key |
QISMUTCGOYEUNQ-HTFXMJNNSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
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